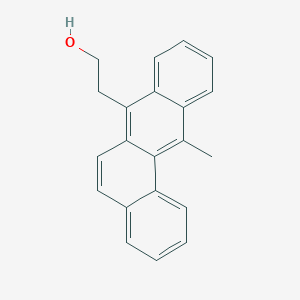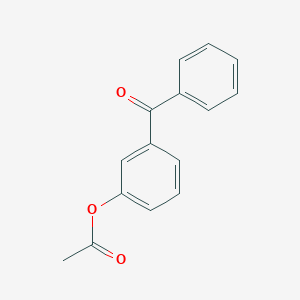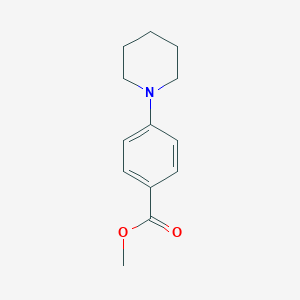![molecular formula C9H17N B077444 (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane CAS No. 13218-09-2](/img/structure/B77444.png)
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane, commonly known as DMABCO, is a bicyclic organic compound that has been extensively researched in the field of organic chemistry. DMABCO is a chiral compound, which means that it exists in two enantiomeric forms, namely (2R,6S)-DMABCO and (2S,6R)-DMABCO. The former enantiomer is the one that has been studied extensively due to its interesting stereochemistry and its potential applications in various fields.
Applications De Recherche Scientifique
DMABCO has been extensively studied in the field of organic chemistry due to its unique stereochemistry and its potential applications in various fields. DMABCO has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in the synthesis of various natural products. DMABCO has also been studied for its potential applications in drug discovery, as it has been shown to exhibit biological activity against various targets.
Mécanisme D'action
The mechanism of action of DMABCO is not well understood, but it is believed to involve the formation of a complex with the target molecule. The stereochemistry of DMABCO plays a crucial role in its mechanism of action, as the ((2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane)-enantiomer has been shown to exhibit different biological activity compared to the (2S,6R)-enantiomer.
Effets Biochimiques Et Physiologiques
DMABCO has been shown to exhibit biological activity against various targets, including enzymes, receptors, and ion channels. DMABCO has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. DMABCO has also been shown to exhibit activity against the GABA-A receptor, a ligand-gated ion channel that is involved in the regulation of neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
DMABCO has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. DMABCO also has a well-defined stereochemistry, which makes it a useful chiral auxiliary in asymmetric synthesis. However, DMABCO also has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for research on DMABCO, including its potential applications in drug discovery and its use as a chiral auxiliary in asymmetric synthesis. DMABCO could also be studied for its potential applications in materials science, as it has been shown to exhibit interesting physical properties. Additionally, further research could be done to elucidate the mechanism of action of DMABCO and to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of ((2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane)-DMABCO is a multi-step process that involves the reaction of a bicyclic ketone with an amine. The most common method for the synthesis of ((2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane)-DMABCO involves the reaction of 2,5-norbornadiene-2,5-dicarboxylic acid with methylamine in the presence of a catalyst such as triethylamine. The reaction leads to the formation of ((2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane)-DMABCO as a white crystalline solid with a melting point of 136-138°C.
Propriétés
Numéro CAS |
13218-09-2 |
|---|---|
Nom du produit |
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane |
Formule moléculaire |
C9H17N |
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H17N/c1-7-5-9-3-4-10(7)8(2)6-9/h7-9H,3-6H2,1-2H3/t7-,8+,9? |
Clé InChI |
IMXCYDBCCRSUJB-JVHMLUBASA-N |
SMILES isomérique |
C[C@@H]1CC2CCN1[C@H](C2)C |
SMILES |
CC1CC2CCN1C(C2)C |
SMILES canonique |
CC1CC2CCN1C(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




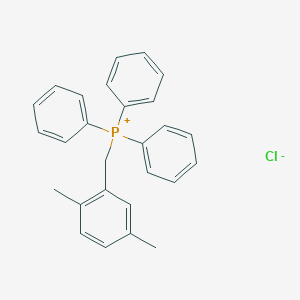
![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)
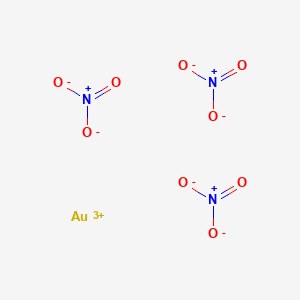
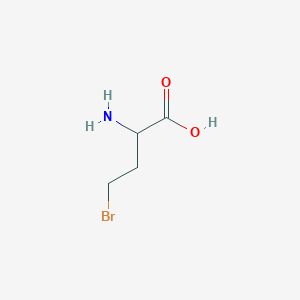
![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)

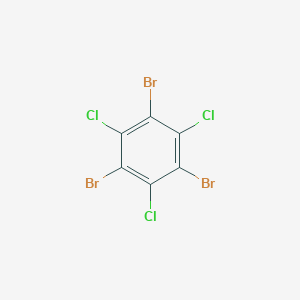
![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)
